

Physicochemical properties of 3-(Naphthalen-2-yl)propanoic acid

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Compound of Interest

Compound Name: 3-(Naphthalen-2-yl)propanoic acid

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An In-depth Technical Guide to the Physicochemical Properties of **3-(Naphthalen-2-yl)propanoic acid**

Executive Summary

3-(Naphthalen-2-yl)propanoic acid is an arylpropanoic acid derivative featuring a naphthalene moiety, a structural motif of significant interest in medicinal chemistry and materials science. Its physicochemical properties, such as solubility, acidity (pKa), and lipophilicity (logP), are critical determinants of its behavior in both biological and chemical systems. These parameters directly influence its absorption, distribution, metabolism, and excretion (ADME) profile, making their accurate characterization essential for drug development. This guide provides a comprehensive overview of the core physicochemical properties of **3-(Naphthalen-2-yl)propanoic acid**, details authoritative experimental protocols for their determination, and discusses their implications for research and development.

Introduction: The Significance of the Naphthalene Scaffold

The naphthalene ring system is a prevalent scaffold in numerous biologically active compounds due to its rigid, lipophilic nature, which facilitates effective interactions with protein binding sites. When incorporated into a propanoic acid structure, it forms an analogue of the well-known non-steroidal anti-inflammatory drug (NSAID) class, such as Naproxen. Beyond anti-inflammatory applications, derivatives of **3-(naphthalen-2-yl)propanoic acid** are explored as key

intermediates in the synthesis of novel pharmaceutical agents[1][2]. Notably, this compound has demonstrated potential as a tyrosinase inhibitor, suggesting applications in dermatology and the treatment of hyperpigmentation disorders. Understanding its fundamental physicochemical profile is the foundational step in harnessing its therapeutic potential.

Chemical Identity and Core Properties

The unambiguous identification of a compound is the bedrock of reproducible science. **3-(Naphthalen-2-yl)propanoic acid** is identified by the following descriptors.

- IUPAC Name: **3-(naphthalen-2-yl)propanoic acid**[3]
- CAS Number: 21658-35-5[4][5]
- Molecular Formula: $C_{13}H_{12}O_2$ [3][4]
- Molecular Weight: 200.23 g/mol [3][4]
- Appearance: White to off-white solid[4]

Molecular Structure

The molecule consists of a naphthalene ring connected via its 2-position to a three-carbon propanoic acid chain.

Caption: Chemical structure of **3-(Naphthalen-2-yl)propanoic acid**.

Key Physicochemical Parameters

The following table summarizes the essential physicochemical data for **3-(Naphthalen-2-yl)propanoic acid**. These values are critical for designing experimental protocols, from dissolution studies to formulation development.

Property	Value	Source
Melting Point	134-135 °C	[4]
Boiling Point	382.3 ± 11.0 °C (Predicted)	[4]
Density	1.195 ± 0.06 g/cm ³ (Predicted)	[4]
pKa	4.57 ± 0.10 (Predicted)	[4]
logP (XLogP3)	3.3	[3]

Melting Point

The sharp melting point of 134-135 °C is indicative of a crystalline solid with a high degree of purity. In drug development, the melting point influences solubility and dissolution rates, which are key factors in bioavailability. A high melting point suggests strong intermolecular forces within the crystal lattice, which must be overcome for the substance to dissolve.

Acidity Constant (pKa)

The predicted pKa of 4.57 suggests that **3-(naphthalen-2-yl)propanoic acid** is a weak acid, typical for a carboxylic acid.[4] The pKa value is paramount as it dictates the ionization state of the molecule at a given pH. In the physiological pH range of the stomach (pH 1.5-3.5), the compound will be predominantly in its neutral, protonated form, favoring absorption. In the higher pH of the intestine (pH 6.0-7.4), it will exist primarily in its ionized, carboxylate form, which is more water-soluble but less able to passively diffuse across cell membranes.

Partition Coefficient (logP)

The octanol-water partition coefficient, or logP, is a measure of a compound's lipophilicity. A logP value of 3.3 indicates that this compound is significantly more soluble in a nonpolar solvent (octanol) than in water, classifying it as a lipophilic molecule.[3] This property is a crucial predictor of membrane permeability and oral absorption. While high lipophilicity can enhance membrane crossing, excessively high values can lead to poor aqueous solubility and potential sequestration in fatty tissues.

Analytical & Spectral Profile

The identity and purity of **3-(naphthalen-2-yl)propanoic acid** are confirmed using standard analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy are used to confirm the molecular structure by identifying the chemical environment of each hydrogen and carbon atom. PubChem indicates the availability of ^{13}C NMR spectral data.[3]
- Mass Spectrometry (MS): This technique confirms the molecular weight (200.23 g/mol) and can be used to analyze fragmentation patterns, further corroborating the structure. GC-MS data are available for this compound.[3]

Experimental Protocols for Physicochemical Characterization

To ensure data integrity and reproducibility, standardized protocols must be employed. The following sections detail the methodologies for determining the key physicochemical properties discussed.

Determination of Aqueous Solubility (Shake-Flask Method)

Causality: The shake-flask method is considered the "gold standard" for determining the intrinsic solubility of a compound. It relies on achieving thermodynamic equilibrium between the dissolved and solid states of the substance in a specific solvent (e.g., water or buffer) at a constant temperature. This equilibrium value is critical for predicting dissolution behavior in vivo.

Protocol Workflow:

Caption: Workflow for solubility determination via the shake-flask method.

Step-by-Step Methodology:

- Add an excess amount of **3-(naphthalen-2-yl)propanoic acid** to a vial containing a buffer of known pH (e.g., pH 7.4 phosphate-buffered saline). The excess solid is crucial to ensure saturation is reached.

- Seal the vial and place it in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).
- Agitate the mixture for a predetermined time (typically 24 to 48 hours) to allow the system to reach equilibrium.
- After equilibration, cease agitation and allow the undissolved solid to settle.
- Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are transferred, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) and/or filter it through a 0.22 µm filter.
- Quantify the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
- The resulting concentration is the equilibrium solubility of the compound at that specific pH and temperature.

Determination of pKa (Potentiometric Titration)

Causality: Potentiometric titration is a robust method for determining the pKa of ionizable compounds. It works by monitoring the change in pH of a solution of the compound as a titrant (a strong base for an acidic compound) is added incrementally. The pKa is the pH at which the compound is 50% ionized and 50% neutral, a point identified from the titration curve.

Protocol Workflow:

Caption: Workflow for pKa determination via potentiometric titration.

Step-by-Step Methodology:

- Accurately weigh and dissolve a known amount of **3-(naphthalen-2-yl)propanoic acid** in a suitable solvent. Given its low aqueous solubility, a co-solvent system (e.g., water-methanol) may be necessary.
- Calibrate a pH meter using at least two standard buffers that bracket the expected pKa.

- Immerse the calibrated pH electrode into the sample solution.
- Incrementally add a standardized solution of a strong base (e.g., 0.1 M NaOH) using a precision burette.
- After each addition, stir the solution to ensure homogeneity and record the stable pH reading.
- Continue the titration well past the equivalence point (the point of steepest pH change).
- Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
- The pKa can be determined directly from the graph as the pH value at the half-equivalence point (the point where half of the acid has been neutralized).

Applications in Research and Drug Development

The unique structure of **3-(naphthalen-2-yl)propanoic acid** makes it a valuable molecule in several research areas:

- **Tyrosinase Inhibition:** The compound has been identified as an inhibitor of tyrosinase, the key enzyme in melanin biosynthesis. This activity makes it a candidate for developing agents to treat skin pigmentation disorders or for use in cosmetic applications.
- **Intermediate for Drug Synthesis:** As a carboxylic acid derivative, it serves as a versatile building block.^[4] The carboxylic acid handle can be readily converted into esters, amides, or other functional groups, allowing for its incorporation into more complex molecules with tailored biological activities.^{[1][2]}
- **Scaffold for Medicinal Chemistry:** The naphthalene core provides a lipophilic anchor for binding to biological targets. Researchers can use this compound as a starting point for creating libraries of related molecules to probe structure-activity relationships (SAR) for various therapeutic targets, including those for inflammatory and neurological conditions.^[1]

Safety and Handling

As a solid carboxylic acid, **3-(naphthalen-2-yl)propanoic acid** should be handled with appropriate care in a laboratory setting. While a specific Safety Data Sheet (SDS) for this exact

compound should always be consulted, general precautions for similar chemicals apply.

- Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[6]
- Handling: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[6] Avoid contact with skin and eyes.[6] Wash hands thoroughly after handling.[6]
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances.[4][6]
- Hazards: Based on related arylpropanoic acids, potential hazards may include skin, eye, and respiratory irritation.[6]

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